Cas no 137506-13-9 (boc-glu-ochex)

boc-glu-ochex 化学的及び物理的性質
名前と識別子
-
- boc-glu-ochex
- Boc-L-glutamic acid α-cyclohexyl ester
- 1-Cyclohexyl hydrogen?N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate
- (4S)-5-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
- 137506-13-9
- S-137506-13-9
- Boc-L-glutamicacid5-cyclohexylester
- FD21506
- (4S)-4-[(TERT-BUTOXYCARBONYL)AMINO]-5-(CYCLOHEXYLOXY)-5-OXOPENTANOIC ACID
- AS-49100
- AKOS027328000
- N-Boc-L-glutamic acid cyclohexyl ester
- CS-0210631
- MFCD00076928
-
- MDL: MFCD00076928
- インチ: InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1
- InChIKey: DVTMNTVXXIJGMR-LBPRGKRZSA-N
- ほほえんだ: CC(C)(OC(N[C@H](C(OC1CCCCC1)=O)CCC(O)=O)=O)C
計算された属性
- せいみつぶんしりょう: 329.18383758g/mol
- どういたいしつりょう: 329.18383758g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 10
- 複雑さ: 423
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 102Ų
じっけんとくせい
- 密度みつど: 1.16±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.36 g/l)(25ºC)、
boc-glu-ochex 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B656148-100mg |
Boc-Glu-OcHex |
137506-13-9 | 100mg |
$ 65.00 | 2022-06-07 | ||
TRC | B656148-500mg |
Boc-Glu-OcHex |
137506-13-9 | 500mg |
$ 115.00 | 2022-06-07 | ||
1PlusChem | 1P0013UW-1g |
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester |
137506-13-9 | ≥ 98% (Assay by Titration) | 1g |
$81.00 | 2025-02-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-285177A-5g |
Boc-L-glutamic acid alpha-cyclohexyl ester, |
137506-13-9 | 5g |
¥2256.00 | 2023-09-05 | ||
TRC | B656148-50mg |
Boc-Glu-OcHex |
137506-13-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-285177-1 g |
Boc-L-glutamic acid alpha-cyclohexyl ester, |
137506-13-9 | 1g |
¥564.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-285177A-5 g |
Boc-L-glutamic acid alpha-cyclohexyl ester, |
137506-13-9 | 5g |
¥2,256.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-285177-1g |
Boc-L-glutamic acid alpha-cyclohexyl ester, |
137506-13-9 | 1g |
¥564.00 | 2023-09-05 | ||
A2B Chem LLC | AA50856-5g |
Boc-glu-ochex |
137506-13-9 | ≥ 98% (Assay by Titration) | 5g |
$246.00 | 2024-04-20 | |
abcr | AB446761-1g |
Boc-glu-ochex; . |
137506-13-9 | 1g |
€156.30 | 2024-08-03 |
boc-glu-ochex 関連文献
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
boc-glu-ochexに関する追加情報
BOC-Glu-OHex (CAS No. 137506-13-9): A Versatile Building Block in Peptide Synthesis and Drug Development
BOC-Glu-OHex (CAS No. 137506-13-9) is a crucial intermediate in the field of peptide synthesis and drug development. This compound, formally known as Boc-L-Glutamic Acid γ-Hexyl Ester, is widely recognized for its unique chemical properties and its role in the synthesis of complex peptides and bioactive molecules. The compound's structure, consisting of a Boc (tert-butyloxycarbonyl) protecting group, a glutamic acid backbone, and a hexyl ester, makes it an ideal candidate for various synthetic strategies in medicinal chemistry.
The Boc protecting group is particularly important as it provides temporary protection to the amino group of the glutamic acid, allowing for selective reactions at other functional groups. This feature is essential in the stepwise synthesis of peptides, where controlled deprotection and coupling reactions are critical for achieving the desired sequence and purity. The hexyl ester moiety, on the other hand, imparts hydrophobicity to the molecule, which can influence its solubility and bioavailability when incorporated into larger molecules or therapeutic agents.
Recent advancements in the field of peptide chemistry have highlighted the significance of BOC-Glu-OHex in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of a series of peptides designed to target specific receptors involved in neurodegenerative diseases. The researchers found that the hexyl ester modification enhanced the cell permeability and stability of the peptides, leading to improved therapeutic efficacy.
In another study, BOC-Glu-OHex was utilized in the synthesis of cyclic peptides with potent antimicrobial properties. The Boc protecting group facilitated the formation of stable intermediates during the ring-closing metathesis (RCM) reaction, while the hexyl ester contributed to the overall hydrophobicity and membrane permeability of the final products. These cyclic peptides exhibited significant activity against a range of Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics.
The versatility of BOC-Glu-OHex extends beyond peptide synthesis. It has also found applications in the development of prodrugs, where its hydrophobic nature can enhance drug delivery and reduce side effects. A recent review in Drug Discovery Today discussed how prodrugs containing Boc-L-Glutamic Acid γ-Hexyl Ester can be designed to release active drugs at specific sites within the body, thereby improving their therapeutic index and reducing systemic toxicity.
In addition to its synthetic utility, BOC-Glu-OHex has been studied for its potential as a scaffold for small molecule drug discovery. Researchers at a leading pharmaceutical company have reported using this compound as a starting point for developing inhibitors targeting key enzymes involved in cancer metabolism. The ability to modify both the amino acid backbone and the hexyl ester allows for fine-tuning of pharmacological properties, such as potency and selectivity.
The safety profile of BOC-Glu-OHex is another important consideration in its use as a building block in drug development. Extensive toxicity studies have shown that this compound is generally well-tolerated at relevant concentrations, with minimal adverse effects observed in both in vitro and in vivo models. This favorable safety profile further supports its potential as a valuable tool in medicinal chemistry research.
In conclusion, BOC-Glu-OHex (CAS No. 137506-13-9) is a versatile and valuable intermediate with wide-ranging applications in peptide synthesis, prodrug development, and small molecule drug discovery. Its unique chemical structure and favorable properties make it an indispensable component in modern medicinal chemistry laboratories. As research continues to uncover new therapeutic targets and mechanisms, BOC-Glu-OHex is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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